molecular formula C10H10BrClO2 B1625526 Ethyl 2-(bromomethyl)-5-chlorobenzoate CAS No. 56427-55-5

Ethyl 2-(bromomethyl)-5-chlorobenzoate

Cat. No. B1625526
CAS RN: 56427-55-5
M. Wt: 277.54 g/mol
InChI Key: WUHXRPSJBZFXMU-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)-5-chlorobenzoate is a useful research compound. Its molecular formula is C10H10BrClO2 and its molecular weight is 277.54 g/mol. The purity is usually 95%.
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properties

CAS RN

56427-55-5

Product Name

Ethyl 2-(bromomethyl)-5-chlorobenzoate

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

ethyl 2-(bromomethyl)-5-chlorobenzoate

InChI

InChI=1S/C10H10BrClO2/c1-2-14-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,6H2,1H3

InChI Key

WUHXRPSJBZFXMU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)CBr

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Reaction of ethyl 4-chloro-o-toluate with N-bromosuccinimide as described in Example 1a provides ethyl α-bromo-4-chloro-o-toluate as an oil.
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Synthesis routes and methods IV

Procedure details

A mixture of ethyl 5-chloro-2-methylbenzoate (3.20 g, 16.1 mmol), N-bromosuccinimide (3.15 g, 17.7 mmol) and benzoyl peroxide (0.39 g, 1.61 mmol) in 1,2-dichloroethane (90 mL) was heated to 75° C. in an oil bath for 4 h. After this time, the mixture was cooled to room temperature and the organic layer was washed with water (45 mL) and brine (45 mL). The organic layer was then dried over magnesium sulfate and concentrated under reduced pressure. Purification by flash chromatography (silica, 1:20 ethyl acetate/hexanes) afforded ethyl 2-(bromomethyl)-5-chlorobenzoate (3.09 g, 68%) as a clear oil: 1H NMR (500 MHz, CDC13) 7.94 (d, J=2.5 Hz, 1H), 7.46 (dd, J=8.5, 2.5 Hz, 1H), 7.40 (d, J=8.0 Hz, 1H), 4.91 (s, 2H), 4.42 (q, J=7.0 Hz, 2H), 1.43 (t, J=7.0 Hz, 3H); ESI MS m/z 279 [(M+2)+H]+.
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